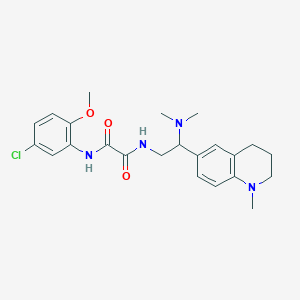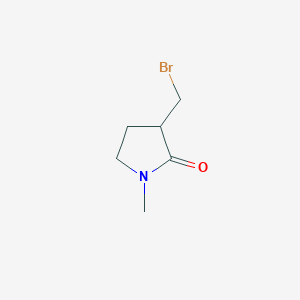![molecular formula C6H10ClNO2S B2407030 (1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride CAS No. 2020124-08-5](/img/structure/B2407030.png)
(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride is a bicyclic compound that features a sulfonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of (1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride typically involves multiple steps. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure, followed by the introduction of the sulfonyl chloride group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, leading to different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar compounds to (1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride include:
- rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
- rac-(1R,4S,5S)-4-fluoro-N-phenylbicyclo[3.2.0]heptane-1-carboxamide
- rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis
These compounds share similar bicyclic structures but differ in their functional groups, which confer different reactivities and applications. The uniqueness of this compound lies in its sulfonyl chloride group, which provides distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c7-11(9,10)8-3-5-1-2-6(5)4-8/h5-6H,1-4H2/t5-,6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRZXALOYWMWKV-OLQVQODUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CN(C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CN(C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406947.png)



![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)
![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)


![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)
![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)

![N-(2-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2406968.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2406970.png)
